molecular formula C19H10Cl2FN3O2S B12147960 (2Z)-2-(2,4-dichlorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(2,4-dichlorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12147960
M. Wt: 434.3 g/mol
InChI Key: ULEPZZGJAKLUFJ-PXNMLYILSA-N
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Description

(2Z)-2-(2,4-dichlorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a dichlorobenzylidene moiety, a fluorobenzyl group, and a thiazolo[3,2-b][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4-dichlorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[3,2-b][1,2,4]triazine core.

    Introduction of the Dichlorobenzylidene Moiety: The dichlorobenzylidene group is introduced through a condensation reaction with a suitable dichlorobenzaldehyde derivative.

    Addition of the Fluorobenzyl Group: The fluorobenzyl group is incorporated via a nucleophilic substitution reaction using a fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,4-dichlorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and benzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2Z)-2-(2,4-dichlorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dichlorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-(2,4-dichlorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione include other thiazolo[3,2-b][1,2,4]triazine derivatives with different substituents. Examples include:

  • (2Z)-2-(2,4-dichlorobenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-(2,4-dichlorobenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both dichlorobenzylidene and fluorobenzyl groups may enhance its reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C19H10Cl2FN3O2S

Molecular Weight

434.3 g/mol

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H10Cl2FN3O2S/c20-12-4-3-11(14(21)9-12)8-16-18(27)25-19(28-16)23-17(26)15(24-25)7-10-1-5-13(22)6-2-10/h1-6,8-9H,7H2/b16-8-

InChI Key

ULEPZZGJAKLUFJ-PXNMLYILSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=NC2=O)F

Canonical SMILES

C1=CC(=CC=C1CC2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=NC2=O)F

Origin of Product

United States

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